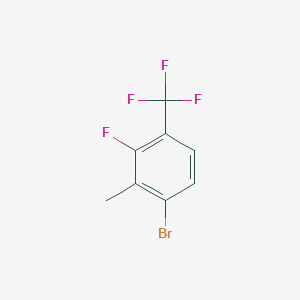
3-(4-methoxyphenoxy)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenoxy)prop-2-enoic acid is an organic compound with the molecular formula C10H10O4 It is characterized by the presence of a methoxy group attached to a phenoxy ring, which is further connected to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenoxy)prop-2-enoic acid typically involves the reaction of 4-methoxyphenol with a suitable propenoic acid derivative. One common method is the esterification of 4-methoxyphenol with acryloyl chloride in the presence of a base such as pyridine, followed by hydrolysis to yield the desired acid. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another non-polar solvent
Catalyst/Base: Pyridine or triethylamine
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that optimize reaction conditions for higher yields and purity. These methods often involve:
Reactors: Continuous stirred-tank reactors (CSTR) or plug flow reactors (PFR)
Purification: Crystallization or distillation to remove impurities
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenoxy)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in 3-(4-hydroxyphenoxy)prop-2-enoic acid.
Reduction: The double bond in the propenoic acid moiety can be reduced to form 3-(4-methoxyphenoxy)propanoic acid.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: 3-(4-Hydroxyphenoxy)prop-2-enoic acid
Reduction: 3-(4-Methoxyphenoxy)propanoic acid
Substitution: Various substituted phenoxyprop-2-enoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-methoxyphenoxy)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with certain enzymes or receptors, making it a candidate for drug development.
Medicine
Preliminary studies indicate that derivatives of this compound may have anti-inflammatory or antioxidant properties. Further research is needed to fully understand its therapeutic potential.
Industry
In the industrial sector, this compound can be used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it useful in creating materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4-methoxyphenoxy)prop-2-enoic acid exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors involved in oxidative stress and inflammation pathways. The methoxy and phenoxy groups may play a role in stabilizing reactive intermediates, thereby modulating biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenoxy)prop-2-enoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(4-Methylphenoxy)prop-2-enoic acid: Contains a methyl group instead of a methoxy group.
3-(4-Chlorophenoxy)prop-2-enoic acid: Contains a chlorine atom instead of a methoxy group.
Uniqueness
3-(4-Methoxyphenoxy)prop-2-enoic acid is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can donate electron density through resonance, potentially enhancing the compound’s stability and reactivity compared to its analogs.
Properties
CAS No. |
1379414-00-2 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



